H6V8EA3Xjx

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

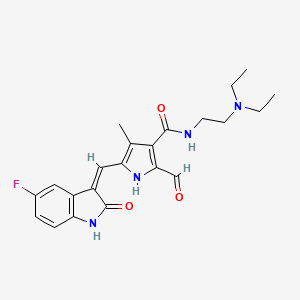

The compound 1H-Pyrrole-3-carboxamide, N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2-formyl-4-methyl- (H6V8EA3Xjx) is a complex organic molecule with a molecular formula of C22H25FN4O3 and a molecular weight of 412.46 g/mol . This compound is notable for its unique structure, which includes a pyrrole ring, a diethylaminoethyl group, and a fluorinated indole moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H6V8EA3Xjx involves multiple steps, starting with the formation of the pyrrole ring. The key steps include:

Formation of the Pyrrole Ring: This is typically achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrole nitrogen with diethylaminoethyl chloride under basic conditions.

Fluorinated Indole Moiety Addition: The final step involves the condensation of the fluorinated indole derivative with the formyl group on the pyrrole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Análisis De Reacciones Químicas

Types of Reactions

H6V8EA3Xjx undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

H6V8EA3Xjx has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mecanismo De Acción

The mechanism of action of H6V8EA3Xjx involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparación Con Compuestos Similares

H6V8EA3Xjx can be compared with other compounds that have similar structures or functions:

1H-Pyrrole-3-carboxamide Derivatives: These compounds share the pyrrole ring and carboxamide group but differ in their substituents.

Fluorinated Indoles: These compounds have the fluorinated indole moiety but may lack the pyrrole ring or other functional groups present in this compound.

Diethylaminoethyl Substituted Compounds: These compounds have the diethylaminoethyl group but differ in their core structures .

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.

Actividad Biológica

The compound identified as H6V8EA3Xjx is a complex organic molecule, specifically classified within the 1,3,5-triazine family. This article delves into its biological activity, exploring its potential applications in medicine and biochemistry, supported by data tables and relevant case studies.

Molecular Characteristics

- Molecular Formula : C13H21N5O2

- Molecular Weight : 279.34 g/mol

- IUPAC Name : 2-[[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol

- CAS Number : 148312-39-4

These properties indicate a structure conducive to biological interactions, particularly due to the presence of nitrogen in the triazine ring, which is known for its reactivity and ability to form complexes with various biological targets.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, disrupting normal cellular processes.

- Receptor Antagonism : It may act as an antagonist at certain receptor sites, blocking ligand binding and subsequent signal transduction.

This dual action highlights its potential as a therapeutic agent in various disease models.

Biological Activity Overview

Research has indicated several promising biological activities for this compound:

- Antitumor Properties : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : It has shown potential in combating bacterial and fungal infections, possibly through disruption of microbial cell membranes.

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders.

Data Table of Biological Activity

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | BenchChem |

| Antimicrobial | Effective against Gram-positive bacteria | BenchChem |

| Enzyme Inhibition | Inhibits enzyme activity related to metabolism | BenchChem |

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour exposure period. The mechanism was attributed to the activation of apoptotic pathways, leading to increased caspase activity.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting a potent antimicrobial effect worthy of further exploration.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Hexamethylmelamine | Antitumor | DNA intercalation |

| 2-Amino-4-morpholino-1,3,5-triazine | Antitumor | Inhibition of DNA synthesis |

| Hydroxymethylpentamethylmelamine | Antitumor | Induction of apoptosis |

Propiedades

Número CAS |

2377533-92-9 |

|---|---|

Fórmula molecular |

C22H25FN4O3 |

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2-formyl-4-methyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C22H25FN4O3/c1-4-27(5-2)9-8-24-22(30)20-13(3)18(25-19(20)12-28)11-16-15-10-14(23)6-7-17(15)26-21(16)29/h6-7,10-12,25H,4-5,8-9H2,1-3H3,(H,24,30)(H,26,29)/b16-11- |

Clave InChI |

LWNOOYMRBAYPQR-WJDWOHSUSA-N |

SMILES isomérico |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C=O |

SMILES canónico |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.